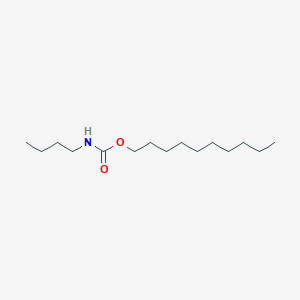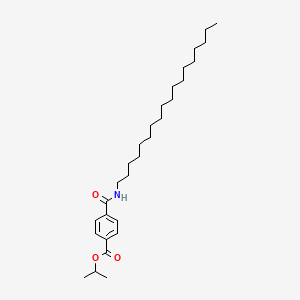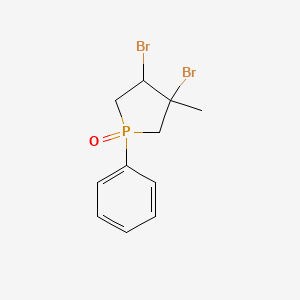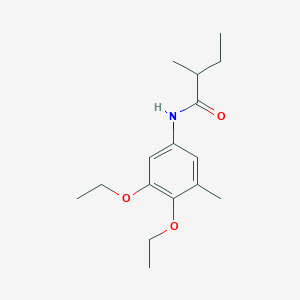
1,13-Diphenyltrideca-2,4,6,8,10,12-hexaen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,13-Diphenyltrideca-2,4,6,8,10,12-hexaen-1-one is a chemical compound known for its unique structure and properties It is characterized by a long carbon chain with alternating double bonds and phenyl groups at both ends
準備方法
The synthesis of 1,13-Diphenyltrideca-2,4,6,8,10,12-hexaen-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Carbon Chain: The initial step involves the construction of the tridecahexaene backbone through a series of coupling reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction.
Introduction of Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts alkylation or acylation reactions.
Oxidation: The final step involves the oxidation of the terminal carbon to form the ketone group, often using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
化学反応の分析
1,13-Diphenyltrideca-2,4,6,8,10,12-hexaen-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,13-Diphenyltrideca-2,4,6,8,10,12-hexaen-1-one has several scientific research applications:
Chemistry: It is used as a model compound to study conjugated systems and electron delocalization.
Biology: The compound’s interactions with biological molecules are of interest in understanding cellular processes and developing new drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of 1,13-Diphenyltrideca-2,4,6,8,10,12-hexaen-1-one involves its interaction with molecular targets through its conjugated system. The alternating double bonds allow for electron delocalization, which can interact with various biological molecules. The phenyl groups provide additional sites for interaction, enhancing its binding affinity and specificity.
類似化合物との比較
1,13-Diphenyltrideca-2,4,6,8,10,12-hexaen-1-one can be compared with other similar compounds, such as:
1,13-Diphenyltrideca-2,4,6,8,10,12-hexaene: Lacks the ketone group, resulting in different reactivity and applications.
1,13-Diphenyltrideca-2,4,6,8,10,12-hexaen-1-ol:
The uniqueness of this compound lies in its specific structure, which combines a conjugated system with terminal phenyl groups and a ketone functionality, making it a versatile compound for various applications.
特性
CAS番号 |
91375-69-8 |
|---|---|
分子式 |
C25H22O |
分子量 |
338.4 g/mol |
IUPAC名 |
1,13-diphenyltrideca-2,4,6,8,10,12-hexaen-1-one |
InChI |
InChI=1S/C25H22O/c26-25(24-20-14-10-15-21-24)22-16-8-6-4-2-1-3-5-7-11-17-23-18-12-9-13-19-23/h1-22H |
InChIキー |
ZZYQHYUPGJRIJQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC=CC=CC=CC=CC=CC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


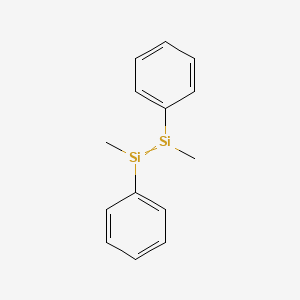
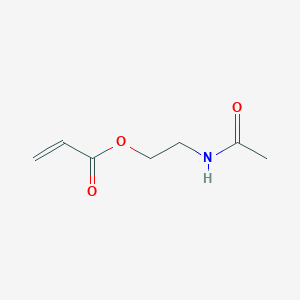
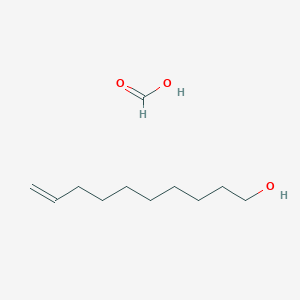
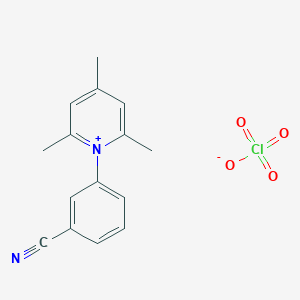
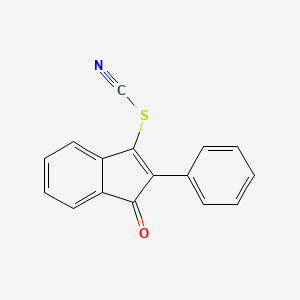
![Ethyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14369840.png)
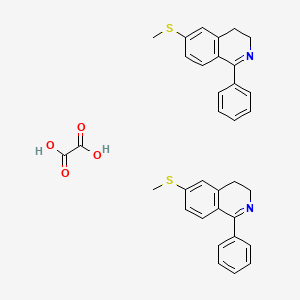
![Methyl 4-(acetyloxy)-3-[(acetyloxy)methyl]-2-benzamidobut-2-enoate](/img/structure/B14369859.png)
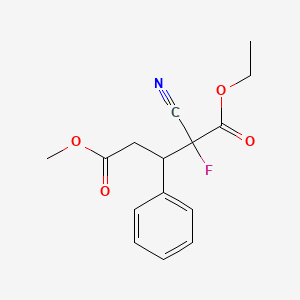
![3-(Phenylsulfanyl)-1-[tri(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B14369878.png)
